molecular formula C15H15ClN2O4S B11321727 3,5-Dimethylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

3,5-Dimethylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11321727
M. Wt: 354.8 g/mol
InChI Key: OGMKCQVUQJHATK-UHFFFAOYSA-N
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Description

3,5-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C15H15ClN2O4S. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylphenylamine with 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3,5-dimethylphenyl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide
  • 3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE

Uniqueness

3,5-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H15ClN2O4S/c1-4-23(20,21)15-17-8-12(16)13(18-15)14(19)22-11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3

InChI Key

OGMKCQVUQJHATK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC(=CC(=C2)C)C)Cl

Origin of Product

United States

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